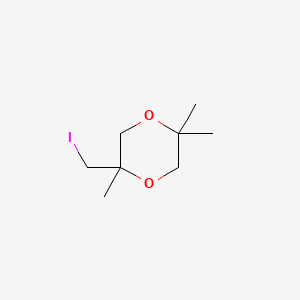
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane is an organic compound characterized by its unique structure, which includes an iodomethyl group attached to a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane typically involves the reaction of 2,5,5-trimethyl-1,4-dioxane with iodomethane in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or thiourea, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed
Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include alcohols or ketones, depending on the specific oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)-2,5,5-trimethyl-1,4-dioxane
- 2-(Chloromethyl)-2,5,5-trimethyl-1,4-dioxane
Uniqueness
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane is unique due to the presence of the iodomethyl group, which is a good leaving group and can facilitate various substitution reactions more readily compared to its bromo- and chloro- counterparts .
Eigenschaften
Molekularformel |
C8H15IO2 |
|---|---|
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane |
InChI |
InChI=1S/C8H15IO2/c1-7(2)5-11-8(3,4-9)6-10-7/h4-6H2,1-3H3 |
InChI-Schlüssel |
BFRPGSSTPVARJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(CO1)(C)CI)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


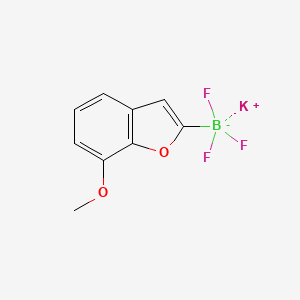
![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
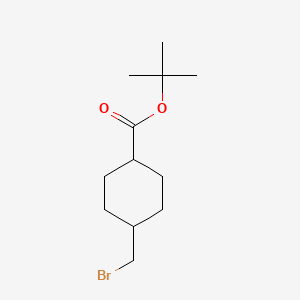
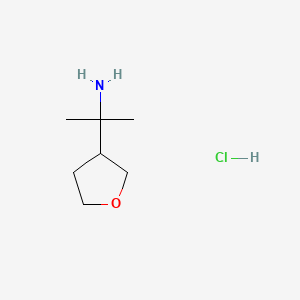
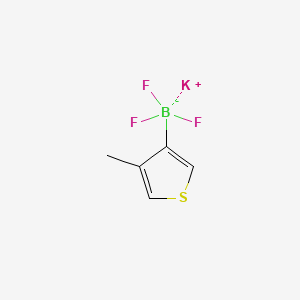
amine hydrochloride](/img/structure/B13464628.png)
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)
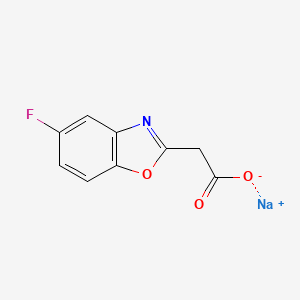
aminehydrochloride](/img/structure/B13464642.png)
![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
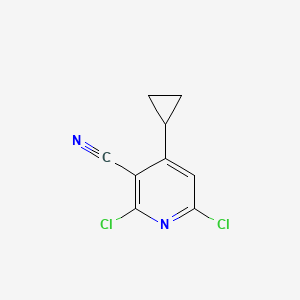
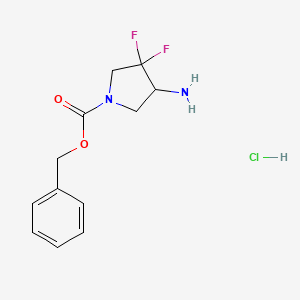
![Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)

